N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide
Description
N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide is a synthetic compound with a complex structure that includes a piperidine ring, a difluorophenyl group, and a methylsulfonylpropanamide moiety
Properties
IUPAC Name |
N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O3S/c1-11(24(2,22)23)16(21)19-12-5-4-8-20(9-12)10-13-14(17)6-3-7-15(13)18/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQNCHJOZYILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)CC2=C(C=CC=C2F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The final step involves the addition of the methylsulfonylpropanamide group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-hydroxyacetamide
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedicarboxylic acid
Uniqueness
N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
